Romifidine-d4 Hydrochloride is a deuterated derivative of Romifidine, a potent sedative and analgesic agent primarily used in veterinary medicine. The compound is classified as an α2-adrenergic receptor agonist, which means it selectively binds to and activates these receptors, leading to various physiological effects. Romifidine-d4 Hydrochloride is particularly significant in pharmacokinetic research, where it serves as a reference standard in analytical chemistry and biological assays to study the behavior of Romifidine under different conditions .
Romifidine-d4 Hydrochloride is synthesized from its non-deuterated counterpart, Romifidine. The compound's chemical structure is modified to include deuterium atoms, which are isotopes of hydrogen. This modification allows for enhanced tracking and analysis in research settings, particularly in studies involving drug metabolism and pharmacodynamics .
The synthesis of Romifidine-d4 Hydrochloride involves several key steps, primarily focusing on the introduction of deuterium into the Romifidine molecule. The following outlines the general synthesis approach:
The exact conditions for synthesis can vary based on laboratory protocols, but generally involve controlled temperatures and pressures to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy are often employed to confirm the successful incorporation of deuterium and the formation of the hydrochloride salt.
Romifidine-d4 Hydrochloride retains a similar structure to its parent compound, with the primary distinction being the presence of deuterium atoms. The molecular formula can be represented as follows:
The structural representation includes an imino-imidazolidine framework characteristic of α2-adrenergic agonists .
The introduction of deuterium alters some physical properties slightly compared to Romifidine, including changes in boiling point and solubility due to differences in hydrogen bonding dynamics.
Romifidine-d4 Hydrochloride undergoes several types of chemical reactions:
The products formed depend significantly on the specific reagents and conditions employed during these reactions.
Romifidine-d4 Hydrochloride primarily acts as an agonist at the α2-adrenergic receptor subtype, leading to several downstream effects:
These mechanisms collectively contribute to sedation and analgesia, particularly noted in large animals such as horses .
Romifidine-d4 Hydrochloride finds extensive use in various scientific applications:
Romifidine-d4 hydrochloride is a deuterated analog of the α₂-adrenergic receptor agonist romifidine hydrochloride (chemical name: N-(2-Bromo-6-fluorophenyl)-4,5-dihydro-1H-imidazol-2-amine hydrochloride; CAS 65896-14-2). The molecular formula of the non-deuterated form is C₉H₉BrFN₃·HCl (MW: 294.55 g/mol), while the deuterated variant incorporates four deuterium atoms (²H or D), yielding C₉H₅D₄BrFN₃·HCl [5] [7].
Deuteration occurs at specific aromatic positions: ortho to the bromine and fluorine substituents on the phenyl ring (typically at C3, C4, C5, and C6 positions). This strategic labeling preserves the core pharmacophore—the dihydroimidazole moiety—ensuring minimal perturbation of electronic properties. The tetrahedral geometry of sp³-hybridized deuterium atoms maintains bond angles and lengths identical to C-H bonds. However, deuterium’s lower zero-point vibrational energy marginally increases the energy required for bond cleavage (kinetic isotope effect), potentially enhancing metabolic stability at these positions [1] [4]. No stereochemical alterations occur, as the molecule lacks chiral centers.
Deuteration induces quantifiable mass differences without significantly altering chemical behavior. Key comparisons include:
Table 1: Comparative Properties of Romifidine and Romifidine-d4 Hydrochloride
Property | Romifidine HCl | Romifidine-d4 HCl | Analytical Implication |
---|---|---|---|
Molecular Weight | 294.55 g/mol | 298.59 g/mol | +4 Da shift in MS spectra |
LogP (Partition Coefficient) | ~1.02 | ~1.02 | Identical hydrophobicity |
pKa | ~8.2 (imidazole N) | ~8.2 | Unchanged ionization behavior |
Receptor Binding Affinity | Equivalent | Equivalent | Isotopic "mimicry" confirmed via radioligand assays |
The ≈4 Da mass difference enables clear distinction via mass spectrometry (MS), while nearly identical chromatographic retention times in reversed-phase LC confirm similar polarity [1] [8].
Romifidine-d4 hydrochloride exhibits high aqueous solubility (>50 mg/mL in water at 25°C) due to its ionic character. In organic solvents, solubility decreases in the order: methanol > ethanol > acetonitrile > ethyl acetate. Stability studies reveal:
Table 2: Stability Profile of Romifidine-d4 Hydrochloride
Condition | Degradation Pathway | Half-Life (25°C) | Mitigation Strategy |
---|---|---|---|
Aqueous Solution (pH 2) | Hydrolysis of imidazoline | >24 months | Acidic buffers (pH 4–5) |
Aqueous Solution (pH 9) | Ring opening | ~72 hours | Avoid alkaline conditions |
Solid State | Oxidation, hygroscopicity | >36 months | Sealed desiccated storage, inert gas |
X-ray Diffraction (XRD): Crystals belong to the monoclinic space group P2₁/c, with unit cell parameters (a=8.42 Å, b=12.31 Å, c=10.89 Å, β=98.7°) mirroring non-deuterated romifidine HCl. Deuterium incorporation reduces unit cell volume by ≈0.4% due to shorter C-D bonds (1.09 Å vs. C-H’s 1.11 Å), but lattice energy differences are negligible [1] [8].
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FTIR):Key shifts include:
Table 3: Key Spectroscopic Signatures of Romifidine-d4 Hydrochloride
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7